molecular formula C13H14FNO2 B13724300 Ethyl 3-(7-Fluoro-3-indolyl)propanoate

Ethyl 3-(7-Fluoro-3-indolyl)propanoate

Cat. No.: B13724300
M. Wt: 235.25 g/mol
InChI Key: DIPCJIGLDZDNHE-UHFFFAOYSA-N
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Description

Ethyl 3-(7-Fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position of the indole ring in this compound enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-Fluoro-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this compound, the starting materials would include 7-fluoroindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-Fluoro-3-indolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(7-Fluoro-3-indolyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-Fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows the compound to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 3-(7-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-2-17-12(16)7-6-9-8-15-13-10(9)4-3-5-11(13)14/h3-5,8,15H,2,6-7H2,1H3

InChI Key

DIPCJIGLDZDNHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=C2F

Origin of Product

United States

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